Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(15)11-8-18-12(14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTKZDNUFXHOQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508813 | |
| Record name | Ethyl 2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78979-61-0 | |
| Record name | Ethyl 2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Structure and Synthesis
This compound features an oxazole ring substituted with a methoxyphenyl group, which is known to influence its biological properties. The synthesis of this compound has been explored in various contexts, particularly in palladium-catalyzed reactions that enhance its functionalization for biological assays .
Neuroprotective Properties
Recent studies have highlighted the potential neuroprotective effects of oxazole derivatives, including this compound. These compounds have been shown to modulate protein-protein interactions (PPIs) that are crucial in neurodegenerative conditions like Parkinson's disease. Specifically, they inhibit prolyl oligopeptidase (PREP), which is implicated in the aggregation of α-synuclein and tau proteins, leading to neuronal cell death .
Table 1: Inhibitory Activity of this compound
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | TBD | Prolyl Oligopeptidase |
| HUP-55 | 5 | Prolyl Oligopeptidase |
| Compound 3 | 1660 | Prolyl Oligopeptidase |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and others. The structure-activity relationship (SAR) studies reveal that electron-donating groups enhance activity, while electron-withdrawing groups tend to reduce it .
Table 2: Cytotoxicity of Related Oxazole Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.12 | MCF-7 |
| Compound B | 0.76 | A549 |
| Ethyl 2-(4-methoxyphenyl)... | TBD | TBD |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of PREP, which is linked to neurodegenerative processes.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through the activation of p53 and caspase cascades, leading to increased cell death .
- Modulation of Signaling Pathways : The presence of the methoxy group enhances interactions with cellular targets, potentially modulating key signaling pathways involved in cell survival and proliferation.
Case Studies
- Neuroprotection in Parkinson's Disease Models : A study demonstrated that compounds similar to this compound significantly reduced α-synuclein aggregation in vitro, suggesting a protective effect against neuronal degeneration .
- Antitumor Efficacy : In vivo studies have shown that certain oxazole derivatives exhibit promising antitumor activity, with some compounds outperforming established chemotherapeutics like doxorubicin in specific cancer models .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate has been investigated for its biological activities, particularly as a potential pharmacophore in drug development. Its derivatives have shown promising results against various pathogens and cancer cell lines:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, inhibiting the growth of both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested for efficacy against strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of inhibition .
- Anticancer Properties : Preliminary research suggests that the compound may possess anticancer activity, with specific derivatives tested against cancer cell lines showing significant cytotoxic effects. The mechanisms of action are believed to involve enzyme inhibition and receptor binding, which are critical for disrupting cancer cell proliferation .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions:
- Synthetic Intermediates : The compound can be utilized in multi-step synthetic processes to create other oxazole derivatives or functionalized compounds through reactions such as oxidation, reduction, and electrophilic substitution.
- Click Chemistry : Recent studies have explored its use in click chemistry applications, where it acts as a versatile reagent for synthesizing diverse oxazole products through efficient coupling reactions .
Data Tables
The following table outlines the biological activities associated with this compound and its derivatives:
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Inhibition of bacterial growth |
| Anticancer | Various cancer cell lines | Cytotoxic effects observed |
| HPV Activity | Low-risk HPV types | Moderate antiviral activity reported |
Antiviral Research
A recent study evaluated the antiviral activity of oxazole derivatives against human papillomavirus (HPV). Among the tested compounds, those related to this compound showed moderate activity against low-risk HPV types, highlighting its potential as a lead structure for developing new antiviral agents .
Synthesis Optimization
Research focused on optimizing synthetic routes for producing this compound indicated that employing continuous flow reactors improved yield and purity compared to traditional batch methods. This advancement underscores the compound's relevance in industrial applications where efficiency is crucial .
Chemical Reactions Analysis
Hydrolysis and Ester Functionalization
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
Reaction :
This reaction is critical for further derivatization, as the carboxylic acid can be converted into amides or activated for coupling .
Halogenation at the Oxazole Ring
Electrophilic halogenation occurs at the C5 position of the oxazole ring. A brominated derivative, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate , was synthesized using bromine in acetic acid :
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Bromination at C5 | Br₂, CH₃COOH, 0°C → rt, 12 h | 85% |
This halogenation enables subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) .
Cross-Coupling Reactions
The brominated derivative participates in palladium-catalyzed couplings. For instance:
Sonogashira Coupling :
Conditions :
Nucleophilic Substitution
The oxazole’s chloromethyl derivatives undergo nucleophilic substitution with amines. For example:
Reaction :
| Amine | Conditions | Yield | Reference |
|---|---|---|---|
| Isopropylamine | AgClO₄, CH₃CN, 60°C, 6 h | 70% | |
| n-Butylamine | AgClO₄, CH₃CN, rt, 24 h | 68% |
Cycloaddition and Click Chemistry
Functionalized oxazoles participate in Huisgen 1,3-dipolar cycloaddition with azides to form triazoles :
Reaction :
| Azide | Conditions | Yield | Reference |
|---|---|---|---|
| Benzyl azide | CuI, DMF, rt, 2 h | 92% | |
| 4-Methoxyphenyl azide | CuI, DMSO, 50°C, 4 h | 88% |
Structural and Mechanistic Insights
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects at the 5-Position
a. Ethyl 5-Bromo-2-(4-Methoxyphenyl)Oxazole-4-Carboxylate (Compound II)
- Synthesis : Bromination of compound I using N-bromosuccinimide (NBS) yields compound II with an 85% yield .
- Physicochemical Properties :
- Structural Insights : Bromine introduces steric bulk and electron-withdrawing effects, altering reactivity toward nucleophilic substitution or cross-coupling reactions .
b. Ethyl 5-(4-Hydroxyphenyl)Oxazole-4-Carboxylate
- Key Difference : Replacement of the methoxy group with a hydroxyl group at the para position.
- Implications: Increased polarity and hydrogen-bonding capacity, improving aqueous solubility . Potential for oxidative instability compared to the methoxy analogue.
Modifications to the Oxazole Core
a. Benzoylated Derivative (C₂₀H₁₇NO₅)
- Synthesis : Reacting compound I with benzoyl chloride yields a derivative with a molecular weight of 351.35 g/mol and a melting point of 119–120°C .
b. Fluorinated Derivatives
Substituent Positional Isomerism
a. Ethyl 4-Methyloxazole-5-Carboxylate
- Key Difference : Methyl group at the 4-position instead of the 2-position.
b. Ethyl 2-(2-Methoxyphenyl)Thiazole-5-Carboxylate
Functional Group Variations
a. Amino-Substituted Analogues
- Example: (S)-Ethyl 2-(2-methyl-1-(methylamino)propyl)oxazole-4-carboxylate hydrochloride.
- Properties: The amino group introduces basicity, enabling salt formation and altered solubility profiles .
b. Trifluoromethyl Derivatives
- Example: Ethyl (E/Z)-5-(4-cyanophenyl)-2-(3,3,3-trifluoro-1-(4-methoxyphenyl)prop-1-en-2-yl)oxazole-4-carboxylate .
- Impact : The trifluoromethyl group acts as a strong electron-withdrawing group, stabilizing the oxazole ring against electrophilic attacks .
Preparation Methods
Starting Materials
- 4-Methoxybenzamide or 4-methoxybenzylamine derivatives
- Ethyl bromopyruvate or ethyl oxalyl chloride (as acylating agents)
- Bases such as triethylamine
- Solvents like dichloromethane, toluene, or dioxane
Synthetic Route
Formation of 2-acylamino ketone intermediate:
Reaction of 4-methoxybenzamide with ethyl bromopyruvate in a suitable solvent under reflux conditions leads to the formation of the 2-acylamino ketone intermediate.Cyclodehydration to form oxazole ring:
The intermediate undergoes intramolecular cyclization and dehydration, typically using cyclodehydrating agents (e.g., trifluoroacetic anhydride or polyphosphoric acid), to yield the oxazole ring.Esterification (if necessary):
The ethyl ester group is introduced or preserved during the reaction to afford this compound.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Toluene/dioxane (1:1) or dichloromethane | Solvent polarity affects yield |
| Temperature | Reflux (approx. 80–110 °C) | Maintains reaction rate and completion |
| Reaction Time | 12–24 hours | Longer times improve conversion |
| Molar Ratios | Benzamide:ethyl bromopyruvate = 1:3 | Stoichiometric balance critical |
| Base | Triethylamine or equivalent | Neutralizes acid byproducts |
| Purification | Silica gel chromatography | Petroleum ether:ethyl acetate (97:3) |
| Yield | Approx. 50% | Dependent on reaction time and solvent |
Alternative Synthetic Approaches
- Reaction of α-halo ketones with primary amides: This method involves cyclization under dehydrating conditions to form oxazole rings.
- From isocyanides with acid chlorides: Cyclization induced by anhydrous hydrogen fluoride or polyphosphoric acid.
- Reaction of α-hydroxy amino ketones with aldehydes: Conversion to oxazoles via acid-catalyzed cyclization.
- Coupled Ugi and Robinson–Gabriel synthesis: A one-pot approach combining multicomponent reactions with cyclodehydration for diversity-oriented synthesis.
Research Findings and Spectroscopic Characterization
- Crystallography: The compound crystallizes in monoclinic space group P2₁/n with well-defined bond angles and intramolecular hydrogen bonding stabilizing the structure.
- NMR Spectroscopy: Characteristic signals include methoxy protons (~3.8 ppm), ethyl ester protons (1.3–4.3 ppm), and oxazole ring protons.
- FTIR Spectroscopy: Ester carbonyl stretch near 1700 cm⁻¹ and oxazole ring vibrations confirm functional groups.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 247.25 g/mol.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Robinson–Gabriel synthesis | 2-acylamino ketone (from benzamide + ethyl bromopyruvate) | Trifluoroacetic anhydride, POCl3 | Reflux in toluene/dioxane, 12–24 h | ~50 | Most common, high purity, functional group tolerant |
| α-Halo ketones + primary amides | α-Halo ketones, primary amides | Dehydrating agents (H2SO4, SOCl2) | Reflux or heating | Variable | Alternative route, less common |
| Isocyanides + acid chlorides | Isocyanides, acid chlorides | Anhydrous HF, polyphosphoric acid | Controlled cyclization | Variable | Specialized conditions |
| α-Hydroxy amino ketones + aldehydes | α-Hydroxy amino ketones, aldehydes | Sulfuric acid, acetic anhydride | Acid catalysis | Variable | Useful for substituted oxazoles |
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate, and how can reaction efficiency be monitored?
The compound is synthesized via a cyclocondensation reaction between 4-methoxybenzamide and ethyl bromopyruvate in a toluene/dioxane (1:1) solvent system under reflux for 24 hours. Reaction progress is monitored using thin-layer chromatography (TLC) with petroleum ether:ethyl acetate (97:3) as the eluent. Purification is achieved via silica gel column chromatography with the same solvent ratio, yielding 50% pure product . Key steps include:
- Reagent stoichiometry : 3:1 molar ratio of ethyl bromopyruvate to 4-methoxybenzamide.
- Temperature control : Reflux at ~100–110°C ensures complete cyclization.
Q. What spectroscopic methods are critical for characterizing this compound?
- FTIR : Confirms functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for the ester, C-O-C stretch at ~1250 cm⁻¹ for the methoxy group) .
- NMR :
- ¹H NMR : Methoxy protons resonate at δ ~3.8 ppm, aromatic protons at δ ~7.0–8.0 ppm, and ester ethyl groups at δ ~1.3–4.3 ppm.
- ¹³C NMR : Oxazole carbons appear at δ ~160–170 ppm, ester carbonyl at ~165 ppm .
- X-ray crystallography : Resolves molecular geometry and packing (e.g., torsion angles, bond lengths) .
Q. How is purity assessed post-synthesis?
Purity is validated via:
- Melting point analysis : 100–102°C for the parent compound; deviations indicate impurities .
- Chromatographic retention times : Consistency in column chromatography and TLC Rf values.
Advanced Research Questions
Q. How does bromination at the oxazole ring (e.g., Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate) affect reactivity and crystallographic parameters?
Bromination using N-bromosuccinimide (NBS) in dichloromethane introduces a bromine atom at the oxazole C5 position with 85% yield. This modification:
- Alters electronic properties : Increased electron-withdrawing effect enhances electrophilic substitution reactivity.
- Impacts crystal packing : Bromine’s van der Waals radius induces distinct lattice parameters (e.g., increased unit cell volume) .
- Regioselectivity : Controlled by steric hindrance from the 4-methoxyphenyl group, directing bromination to C5 .
Q. What computational tools are used to analyze conformational dynamics in crystallographic studies?
- SHELXL : Refines X-ray data to model bond distances/angles and thermal displacement parameters. For example, the oxazole ring adopts a planar conformation (r.m.s. deviation < 0.01 Å) .
- Mercury Software : Visualizes Hirshfeld surfaces to quantify intermolecular interactions (e.g., C-H···O contacts contribute 15% to crystal packing) .
- Cremer-Pople puckering parameters : Quantify ring puckering in derivatives (e.g., half-chair vs. envelope conformations in cyclohexene analogs) .
Q. How can hydrogen-bonding networks influence the stability of derivatives?
In crystal lattices, weak C-H···O interactions between the oxazole’s carbonyl and methoxy groups stabilize supramolecular assemblies. For example:
Q. What mechanistic insights explain the cyclocondensation reaction’s selectivity?
The reaction proceeds via a [3+2] cycloaddition mechanism:
Nucleophilic attack : 4-Methoxybenzamide’s amide nitrogen attacks ethyl bromopyruvate’s α-carbon.
Cyclization : Elimination of HBr forms the oxazole ring.
Kinetic control : Reflux conditions favor the thermodynamically stable 2,4-substituted oxazole over regioisomers .
Methodological Recommendations
- For synthetic reproducibility : Use anhydrous solvents and monitor reaction progress hourly via TLC .
- For crystallography : Employ Olex2 with SHELXL integration for high-resolution refinement .
- For regioselective modifications : Prioritize steric/electronic analysis using DFT calculations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
